

Spectroscopic Analysis of 2-Nitrophenylacetonitrile: A Technical Guide

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Compound of Interest		
Compound Name:	2-Nitrophenylacetonitrile	
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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Nitrophenylacetonitrile**, a key chemical intermediate in various synthetic applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR data are crucial for the characterization of **2-Nitrophenylacetonitrile**.

¹H NMR Data

Proton NMR (¹H NMR) provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.



Chemical Shift (δ)	Multiplicity	Integration	Assignment
8.25	d	1H	Ar-H
7.80	t	1H	Ar-H
7.65	t	1H	Ar-H
7.50	d	1H	Ar-H
4.15	S	2H	-CH ₂ -

Note: The specific coupling constants (J values) were not available in the referenced data. The aromatic protons' exact positions are assigned based on typical shielding/deshielding effects of the nitro and cyanomethyl groups.

¹³C NMR Data

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. The ¹³C NMR spectral data for **2-Nitrophenylacetonitrile** is available through SpectraBase, with the sample originating from Aldrich Chemical Company, Inc.[1]

Chemical Shift (δ) ppm	Assignment
147.5	Ar-C (C-NO ₂)
134.0	Ar-C
130.5	Ar-C
129.0	Ar-C
125.5	Ar-C
124.0	Ar-C
116.5	-CN
25.0	-CH ₂ -



Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of **2-Nitrophenylacetonitrile** is prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added to calibrate the chemical shift scale to 0 ppm. The solution is then transferred to an NMR tube.

Data Acquisition: The NMR spectra are acquired on a spectrometer, such as a Varian A-60D or a more modern high-field instrument. For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. For ¹³C NMR, the spectral width is generally from 0 to 220 ppm. A series of radiofrequency pulses are applied to the sample in a strong magnetic field, and the resulting free induction decay (FID) is recorded.

Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100	Weak-Medium	Aromatic C-H stretch
~2950	Weak	Aliphatic C-H stretch
~2250	Medium	C≡N stretch (nitrile)
~1520	Strong	Asymmetric NO ₂ stretch
~1350	Strong	Symmetric NO ₂ stretch
~1600, ~1450	Medium-Weak	Aromatic C=C stretches

Experimental Protocol for IR Spectroscopy



Sample Preparation (KBr Pellet Technique): A small amount of **2-Nitrophenylacetonitrile** is ground with dry potassium bromide (KBr) powder using a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, such as a Bruker IFS 85.[1] An infrared beam is passed through the sample, and the detector measures the amount of light transmitted at each wavenumber.

Data Processing: The resulting interferogram is converted into a spectrum using a Fourier transform. The spectrum is typically plotted as transmittance or absorbance versus wavenumber (in cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a molecule.

m/z	Relative Intensity (%)	Assignment
162	High	[M] ⁺ (Molecular Ion)
116	High	[M - NO ₂] ⁺
89	High	[M - NO ₂ - HCN] ⁺

Experimental Protocol for Mass Spectrometry

Sample Introduction and Ionization: A small amount of **2-Nitrophenylacetonitrile** is introduced into the mass spectrometer. In the ion source, the sample is vaporized and then ionized, typically by electron impact (EI). During EI, high-energy electrons bombard the molecules, causing them to lose an electron and form a molecular ion ([M]⁺).

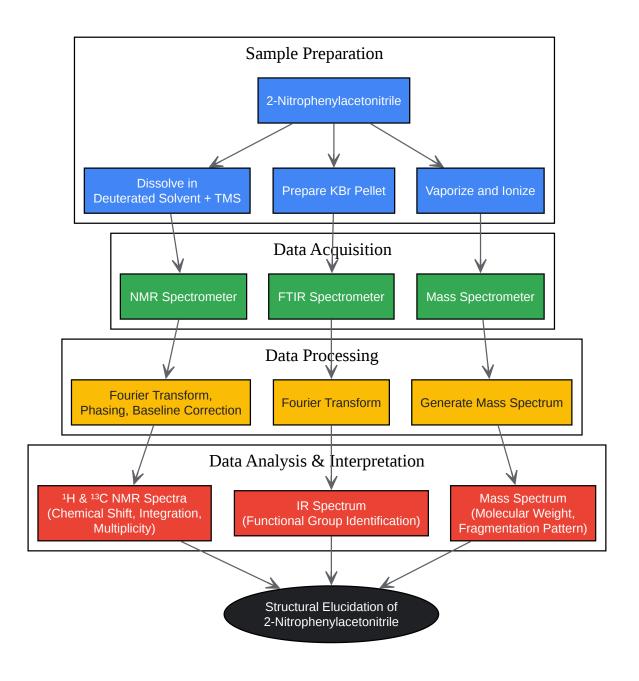
Mass Analysis: The resulting ions are accelerated into a mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded. The resulting data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.



Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Nitrophenylacetonitrile**.



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Caption: Workflow for Spectroscopic Analysis.



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References

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